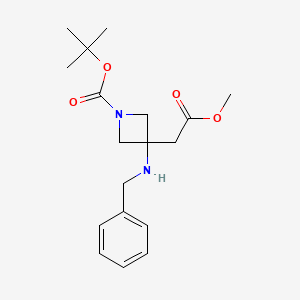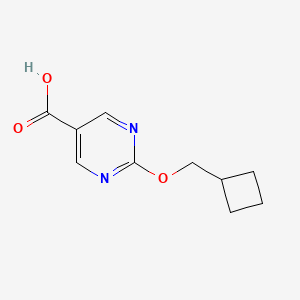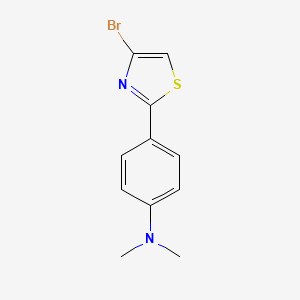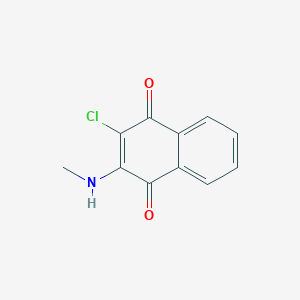
2-Chloro-3-(methylamino)naphthalene-1,4-dione
説明
The compound 2-Chloro-3-(methylamino)naphthalene-1,4-dione is a derivative of naphthalene with specific functional groups that include a methylamino group and a chloro group attached to the naphthalene ring system. The compound is related to other naphthalene derivatives that have been studied for their crystal structures and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione and 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, has been previously reported. These compounds were synthesized using methods that could potentially be adapted for the synthesis of 2-Chloro-3-(methylamino)naphthalene-1,4-dione, although the specific synthesis of this compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using single-crystal X-ray diffraction methods. These molecules are non-planar, with torsion angles around the N–C(naphthoquinone) bond being significant, indicating that similar structural characteristics might be expected for 2-Chloro-3-(methylamino)naphthalene-1,4-dione. The presence of hydrogen bonds such as N–H···O and N–H···Cl in the crystal structures suggests that similar intermolecular interactions could be present in the compound of interest .
Chemical Reactions Analysis
While the specific chemical reactions of 2-Chloro-3-(methylamino)naphthalene-1,4-dione are not discussed in the provided papers, the presence of reactive functional groups such as the chloro and amino groups suggests that it may undergo various chemical reactions. These could include substitution reactions where the chloro group is replaced or reactions involving the amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of a structurally similar compound, rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride, have been investigated. This compound exhibits polymorphism with three different crystal forms characterized by various techniques, including Raman and (13)C NMR spectroscopy, powder X-ray diffractometry, and thermal methods. The stable crystal form at room temperature was identified, and the compound showed two reversible structural rearrangements at specific temperatures. These findings suggest that 2-Chloro-3-(methylamino)naphthalene-1,4-dione may also exhibit polymorphism and similar thermal behavior .
科学的研究の応用
Chemosensors for Transition Metal Ions
Research conducted by Gosavi-Mirkute et al. (2017) explored naphthoquinone derivatives, including those similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, as potential chemosensors for transition metal ions. These compounds demonstrated selective coordination to metal ions, particularly copper, with a notable color change occurring during the process. This suggests potential applications in detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).
Dye-Sensitized Solar Cells
A study by Mahadik et al. (2020) synthesized analogs of thionaphthoquinone dyes, similar in structure to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, for use in dye-sensitized solar cells (DSSCs). The research highlighted the potential of these compounds in improving the photovoltaic performance of DSSCs, suggesting their application in renewable energy technologies (Mahadik et al., 2020).
Fluorescence Emission with Metal Ions
Jali et al. (2013) investigated the interaction of various metal ions with 1,4-naphthoquinone derivatives, closely related to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. These compounds showed selective fluorescence emission with certain metal ions, indicating their use in sensing and detecting specific metal ions in different mediums (Jali et al., 2013).
Antifungal and Antibacterial Agents
Research by Tandon et al. (2010) explored various derivatives of 1,4-naphthoquinone, including compounds structurally similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, for their antifungal and antibacterial properties. This study indicates the potential of these compounds in developing new antimicrobial drugs (Tandon et al., 2010).
Crystal Structure Analysis
Yıldırım et al. (2019) conducted a study on the crystal structures of compounds similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. Understanding the molecular structure of these compounds can aid in their application in various fields, such as materials science and pharmaceuticals (Yıldırım et al., 2019).
Photochemical Applications
Naito et al. (1984) researched the photochemical properties of 2-Chloro-1,4-naphthoquinone, closely related to the compound . Their findings suggest potential applications in photochemical synthesis and material science (Naito et al., 1984).
NMR Chemical Shift Analysis
Patil et al. (2021) studied the 1H and 13C NMR chemical shifts of compounds related to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds in analytical chemistry (Patil et al., 2021).
Safety And Hazards
将来の方向性
While specific future directions for 2-Chloro-3-(methylamino)naphthalene-1,4-dione are not mentioned, it’s worth noting that quinonoid compounds, including 1,4-naphthoquinones, have been studied for their potential as antibacterial, antifungal, and anticancer agents . They can also be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
特性
IUPAC Name |
2-chloro-3-(methylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOILDFZXZBSUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293640 | |
| Record name | 2-chloro-3-(methylamino)naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(methylamino)naphthalene-1,4-dione | |
CAS RN |
15252-69-4 | |
| Record name | NSC91104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(methylamino)naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



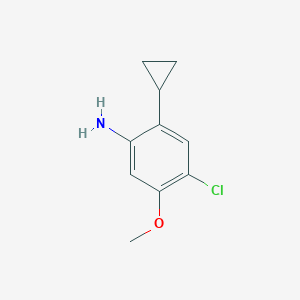
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
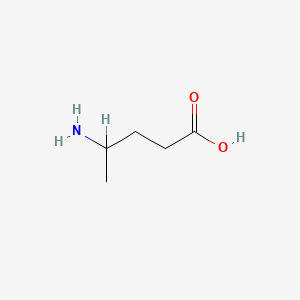
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
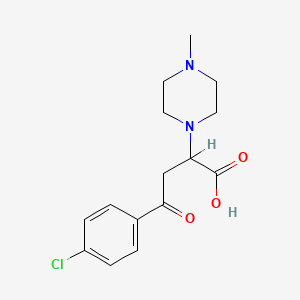
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)

